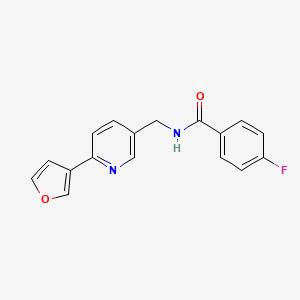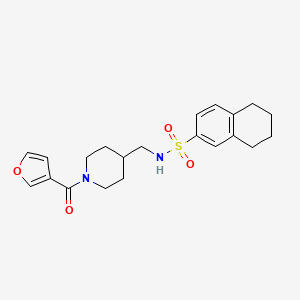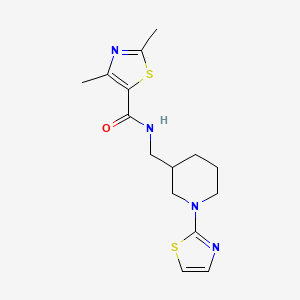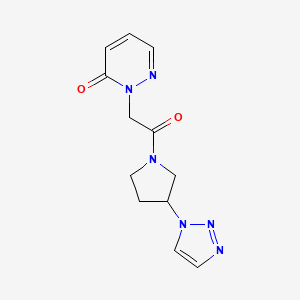
2-(2-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a chemical compound that has gained significant attention in the field of scientific research. This compound has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
科学的研究の応用
Heterocyclic Chemistry and Applications
The foundational work in aromatic heterocyclic chemistry encompasses a broad spectrum of heterocycles, including pyridines, pyrazoles, and triazoles, underscoring their significance in various scientific applications (D. Davies, 1992). These core structures serve as pivotal building blocks in medicinal chemistry, material science, and organic synthesis, demonstrating their versatility and potential for innovation in the development of new therapeutic agents and materials.
Antiviral Activity of Heterocyclic Systems
Research into the conversion of furanones into heterocyclic systems, including pyrazoles and pyridazinones, has shown promising antiviral activities against HAV and HSV-1 viruses. This highlights the potential of heterocyclic compounds in the development of new antiviral drugs and the importance of exploring their biological activities (A. Hashem et al., 2007).
Molecular Docking and Biological Activity
A study on triazolopyridine and pyridine–pyrazole hybrid derivatives, initiated from hydrazinyl pyridine-carbonitrile, explores their antimicrobial and antioxidant activities through molecular docking. These findings suggest the critical role of heterocyclic compounds in drug discovery and the importance of computational methods in predicting biological activity (E. M. Flefel et al., 2018).
作用機序
Target of Action
The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with a variety of biological targets due to the presence of a 1,2,3-triazole moiety and a pyridazinone ring . These structural features are common in many bioactive compounds, suggesting potential interactions with various enzymes or receptors.
Mode of Action
Compounds containing a1,2,3-triazole moiety and a pyridazinone ring have been reported to exhibit a wide range of biological activities . The triazole ring is a versatile pharmacophore in medicinal chemistry, known for its role in molecular recognition and binding to biological targets. The pyridazinone ring is a bioisostere of several other heterocyclic rings and can influence the lipophilicity, electronic distribution, and conformational aspects of the molecule, potentially enhancing its biological activity .
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. The presence of the 1,2,3-triazole moiety and the pyridazinone ring may influence these properties, potentially enhancing the compound’s stability, solubility, and permeability . .
Action Environment
The action, efficacy, and stability of this compound may be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. The 1,2,3-triazole moiety and the pyridazinone ring may enhance the compound’s stability under various conditions . .
特性
IUPAC Name |
2-[2-oxo-2-[3-(triazol-1-yl)pyrrolidin-1-yl]ethyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N6O2/c19-11-2-1-4-14-18(11)9-12(20)16-6-3-10(8-16)17-7-5-13-15-17/h1-2,4-5,7,10H,3,6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQSKIDOYHHULKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)C(=O)CN3C(=O)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(5-Bromo-2-chloropyridin-3-yl)sulfonyl]-2-(pyridin-4-yl)azepane](/img/structure/B2877363.png)

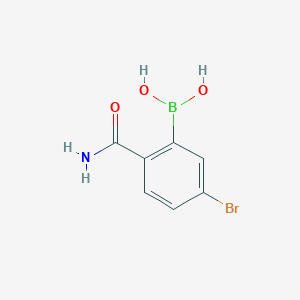
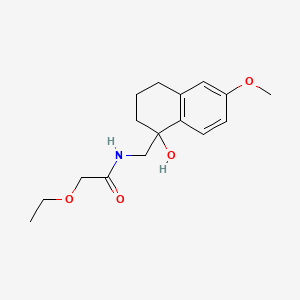

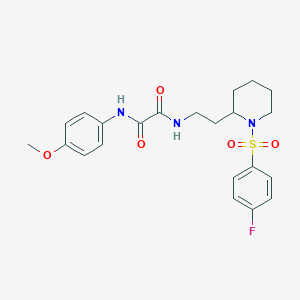
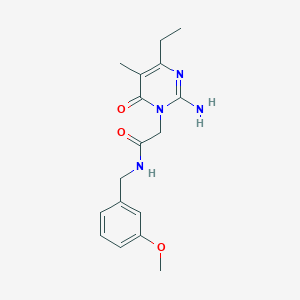
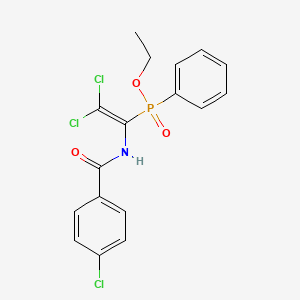
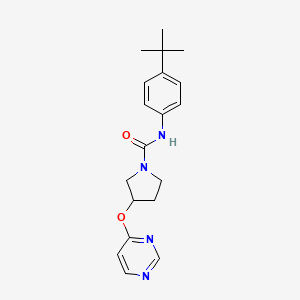
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2877376.png)
